molecular formula C19H20N2O2 B14788925 1-(4-Cyanonaphthalen-1-yl)ethyl piperidine-3-carboxylate

1-(4-Cyanonaphthalen-1-yl)ethyl piperidine-3-carboxylate

Cat. No.: B14788925
M. Wt: 308.4 g/mol
InChI Key: JLJMGSULWUXIMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Cyanonaphthalen-1-yl)ethyl piperidine-3-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives These compounds are known for their significant roles in medicinal chemistry and pharmaceutical applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Cyanonaphthalen-1-yl)ethyl piperidine-3-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process. The scalability of the synthetic route is crucial for meeting the demands of pharmaceutical and chemical industries .

Chemical Reactions Analysis

Types of Reactions

1-(4-Cyanonaphthalen-1-yl)ethyl piperidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

1-(4-Cyanonaphthalen-1-yl)ethyl piperidine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 1-(4-Cyanonaphthalen-1-yl)ethyl piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the cyano group, in particular, adds to its versatility in various chemical reactions and biological interactions .

Properties

Molecular Formula

C19H20N2O2

Molecular Weight

308.4 g/mol

IUPAC Name

1-(4-cyanonaphthalen-1-yl)ethyl piperidine-3-carboxylate

InChI

InChI=1S/C19H20N2O2/c1-13(23-19(22)15-5-4-10-21-12-15)16-9-8-14(11-20)17-6-2-3-7-18(16)17/h2-3,6-9,13,15,21H,4-5,10,12H2,1H3

InChI Key

JLJMGSULWUXIMH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C2=CC=CC=C21)C#N)OC(=O)C3CCCNC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.